molecular formula C18H21ClN2O2 B1460765 N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide CAS No. 1020055-46-2

N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide

Cat. No.: B1460765
CAS No.: 1020055-46-2
M. Wt: 332.8 g/mol
InChI Key: XDRXHBYEUGQUTP-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide” is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of 332.82 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C18H21ClN2O2 . This indicates that the compound contains 18 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

“this compound” is a biochemical with the molecular formula C18H21ClN2O2 and a molecular weight of 332.82 . No further physical or chemical properties were found in the web search results.

Scientific Research Applications

Anticonvulsant Properties

Research on related N-substituted benzamides has identified compounds with significant anticonvulsant activities. For example, studies have explored the anticonvulsant effects of various benzamide derivatives against seizures induced in animal models. These investigations have been foundational in understanding how modifications in the benzamide structure could potentially enhance anticonvulsant efficacy. While the specific compound N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide was not directly studied, the research on structurally related compounds underscores the potential for discovering new antiepileptic drugs within this chemical class (Afolabi & Okolie, 2013).

Spectroscopic and Electrochemical Analysis

The vibrational, electronic, and nonlinear optical properties of N-aryl ring-substituted benzamides have been explored through spectroscopic measurements and theoretical calculations. Such studies offer insights into the electronic structure and reactivity of benzamide derivatives, contributing to the broader understanding of their chemical and physical properties. These analyses are crucial for designing compounds with desired characteristics for various applications, ranging from material science to pharmaceutical development (Rao, Mohan, & Veeraiah, 2015).

Antioxidant Activity

Amino-substituted benzamides exhibit potential as antioxidants, with their electrochemical oxidation mechanisms providing valuable information on their free radical scavenging activities. Understanding the electrochemical behavior of these compounds is essential for developing new antioxidants with improved efficacy and stability. The study of such mechanisms aids in the rational design of benzamide derivatives with enhanced antioxidant properties, which could have implications for therapeutic applications (Jovanović et al., 2020).

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those with chlorophenyl groups, have been extensively studied. These efforts aim to understand the structural and functional aspects of benzamide compounds, paving the way for the development of new materials and pharmaceutical agents. By examining the synthesis routes and molecular structures, researchers can tailor the properties of benzamide derivatives for specific applications, such as in the design of drugs with particular pharmacological targets (Hong et al., 2015).

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)21-14-7-10-16(19)17(20)12-14/h5-10,12H,2-4,11,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRXHBYEUGQUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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